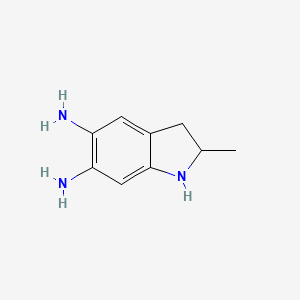

2-Methylindoline-5,6-diamine

Description

Contextualization within Indoline (B122111) and Diamine Chemistry Research

The indoline framework, a saturated analog of indole (B1671886), is a privileged structure in medicinal chemistry and materials science. Its derivatives are known to exhibit a wide range of biological activities and are key components in the synthesis of various pharmaceuticals and functional materials. The incorporation of a methyl group at the 2-position of the indoline ring can influence the compound's stereochemistry and metabolic stability, making 2-methylindoline (B143341) a valuable building block in drug discovery. sigmaaldrich.comnih.gov

Similarly, aromatic diamines are crucial intermediates in the synthesis of polymers, dyes, and pharmaceuticals. The relative positioning of the two amine groups on the benzene (B151609) ring dictates the resulting geometry and properties of the final products, such as high-performance polymers or specific ligand architectures for metal catalysts.

The combination of these two functionalities in one molecule, as in the theoretical case of 2-Methylindoline-5,6-diamine, suggests a versatile building block with multiple reactive sites.

Structural Significance of the 2-Methylindoline Core with Diamine Functionality in Chemical Synthesis

The structural architecture of this compound implies significant potential in several areas of chemical synthesis:

Polymer Chemistry: The two adjacent amine groups could serve as monomers for the synthesis of polyimides, polyamides, and other high-performance polymers. The rigid indoline backbone would likely impart unique thermal and mechanical properties to the resulting materials.

Medicinal Chemistry: The diamine functionality is a common feature in ligands for various biological targets. The 5,6-diamine substitution pattern could be exploited to create novel heterocyclic systems through condensation reactions with dicarbonyl compounds, potentially leading to new classes of therapeutic agents.

Coordination Chemistry: The vicinal diamine can act as a bidentate ligand, chelating to metal ions to form stable complexes. These complexes could have applications in catalysis or as imaging agents.

Despite this theoretical potential, the lack of published research on this compound means that its actual utility and properties remain a matter of scientific speculation. The synthesis of related diaminoindoles has been reported, often involving multi-step sequences starting from corresponding nitroindoles. acs.org A plausible, though unconfirmed, synthetic route to this compound would likely involve the dinitration of 2-methylindoline followed by the reduction of the two nitro groups. However, specific procedures for the regioselective dinitration at the 5 and 6 positions of 2-methylindoline are not readily found in the literature.

Structure

3D Structure

Properties

Molecular Formula |

C9H13N3 |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

2-methyl-2,3-dihydro-1H-indole-5,6-diamine |

InChI |

InChI=1S/C9H13N3/c1-5-2-6-3-7(10)8(11)4-9(6)12-5/h3-5,12H,2,10-11H2,1H3 |

InChI Key |

RGMZMEAFEFQCLV-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC2=CC(=C(C=C2N1)N)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Methylindoline 5,6 Diamine

Established Approaches to Indoline (B122111) Ring System Construction and Diamine Introduction

The synthesis of the indoline core is a well-established area of organic chemistry, with numerous methods available for its construction. These methods often involve the cyclization of suitably substituted aniline (B41778) derivatives.

Strategies for Functionalizing the Indoline Scaffold at C5 and C6 Positions with Diamines

Direct functionalization of an existing indoline ring at the C5 and C6 positions with amino groups is challenging. Therefore, the most common and effective strategy involves the introduction of nitro groups at these positions, followed by their reduction to the corresponding amines. This two-step sequence is a cornerstone of aromatic chemistry and is readily applicable to the indoline system.

The key precursor for obtaining 5,6-diaminoindoline derivatives is the corresponding 5,6-dinitroindoline. The synthesis of such dinitro compounds can be achieved by the nitration of an appropriate indoline precursor. For instance, the nitration of N-acetylindoline has been shown to yield the 5,6-dinitro derivative, which can then be reduced to 1-acetyl-5,6-diaminoindoline. clockss.org This methodology provides a strong precedent for the synthesis of the target molecule, 2-Methylindoline-5,6-diamine.

While direct C-H functionalization methods for indolines are emerging, they are often focused on other positions or different functionalities. For example, palladium-catalyzed C-H olefination of N-methyl 2-methylindoline (B143341) has been shown to occur selectively at the C5 position. acs.org Although not a diamination reaction, this demonstrates the feasibility of selective functionalization on the benzene (B151609) ring of the indoline core.

Utilization of Precursors and Intermediates in the Synthesis of Diaminoindoline Derivatives

The synthesis of this compound would logically proceed through a series of key precursors and intermediates. A plausible retrosynthetic analysis suggests that the target compound can be obtained from the reduction of 2-methyl-5,6-dinitroindoline. This dinitro intermediate, in turn, would be synthesized by the dinitration of a suitable 2-methylindoline precursor.

A common strategy to control the reactivity of the indoline nitrogen and to direct the electrophilic nitration is the use of an N-acetyl protecting group. Therefore, N-acetyl-2-methylindoline would be a logical starting material for the nitration step. The synthesis of N-acetyl-2-methylindoline itself can be achieved from 2-methylindoline, which can be prepared through various established methods for indoline ring formation.

Multi-step Synthetic Sequences for this compound

A complete synthetic route to this compound would involve the initial construction of the 2-methylindoline ring, followed by the introduction of the diamine functionality.

Nitration and Reduction Strategies for Diamine Formation on Indoline Rings

The introduction of the 5,6-diamine functionality is most effectively achieved through a dinitration-reduction sequence.

Nitration: The nitration of N-acetylindoline to yield 1-acetyl-5,6-dinitroindoline has been successfully carried out using a mixture of fuming nitric acid and concentrated sulfuric acid. clockss.org A similar approach would be applicable to N-acetyl-2-methylindoline. The reaction conditions, such as temperature and reaction time, would need to be carefully controlled to favor the desired 5,6-dinitration and minimize side reactions.

Reduction: The subsequent reduction of the dinitro compound to the diamine is a critical step. Several reducing agents can be employed for this transformation. A reported method for the reduction of 1-acetyl-5,6-dinitroindoline to 1-acetyl-5,6-diaminoindoline utilizes Raney nickel and hydrazine (B178648) hydrate (B1144303). clockss.org An alternative and often milder method involves catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of a hydrogen source. clockss.org This method is generally high-yielding and avoids the use of the highly toxic hydrazine. The final step would involve the removal of the N-acetyl group, if present, to yield the free diamine.

A summary of a plausible synthetic sequence is presented in the table below:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Acetylation | Acetic anhydride (B1165640), pyridine (B92270) | N-acetyl-2-methylindoline |

| 2 | Dinitration | Fuming HNO₃, conc. H₂SO₄, low temperature | N-acetyl-2-methyl-5,6-dinitroindoline |

| 3 | Reduction | H₂, Pd/C, Ethanol/Triethylamine (B128534) | N-acetyl-2-methylindoline-5,6-diamine |

| 4 | Deprotection | Acid or base hydrolysis | This compound |

Cyclization Reactions for Indoline Ring Closure

The formation of the 2-methylindoline ring system can be accomplished through various cyclization strategies. One common method is the reduction of a 2-nitro-β-methylstyrene derivative. For example, the catalytic hydrogenation of 2-chloro-β-methylnitrostyrene in the presence of a cuprous halide and a base has been shown to produce 2-methylindoline in high yield. nih.gov This method involves both the reduction of the nitro group and the vinyl group, followed by an intramolecular cyclization.

Another approach involves the transformation of 1-(2-aminophenyl)propan-2-ol. While this reaction can lead to 2-methylindole (B41428), under specific catalytic conditions, the formation of 2-methylindoline can be achieved. researchgate.net

Stereoselective Synthesis of 2-Methylindoline Derivatives

The synthesis of enantiomerically pure 2-methylindoline derivatives is an area of significant interest, particularly for applications in medicinal chemistry. While the core focus of this article is on the synthesis of the racemic diamine, it is pertinent to mention that stereoselective routes to the 2-methylindoline scaffold exist. These methods often employ chiral catalysts or auxiliaries to control the stereochemistry during the ring-forming step. researchgate.net

For instance, asymmetric reduction of a suitable prochiral precursor to 2-methylindoline could establish the stereocenter at the C2 position. Subsequent functionalization of the aromatic ring as described above would then lead to chiral this compound.

Asymmetric Hydrogenation Routes for Indolines

Asymmetric hydrogenation of indoles is one of the most direct and efficient methods for producing chiral indolines. dicp.ac.cn This strategy often involves the activation of the indole (B1671886) substrate with a Brønsted acid to generate an iminium intermediate in situ, which is then hydrogenated with high enantioselectivity. nih.govdicp.ac.cn

A pioneering method utilizes a palladium catalyst system, Pd(OCOCF₃)₂/(R)-H8-BINAP, in conjunction with a Brønsted acid activator. nih.gov This approach provides an effective route to enantioenriched 2-substituted and 2,3-disubstituted indolines with enantiomeric excesses (ee) reaching up to 96%. nih.govdicp.ac.cn The process is robust enough for scale-up, demonstrating its practical utility. dicp.ac.cn More recent developments have introduced new ligands; for instance, a palladium-catalyzed asymmetric hydrogenation of unprotected 3-substituted indoles employs the large, sterically hindered bisphosphine ligand (2R,2'R,3R,3'R)-WingPhos, achieving excellent yields and high enantiomeric ratios (≤94.4:5.6 er). dicp.ac.cn

For racemic starting materials, such as α-substituted indole-2-acetates, an innovative palladium-catalyzed asymmetric hydrogenation via an acid-assisted dynamic kinetic resolution (DKR) has been developed. acs.org This process allows for the synthesis of chiral indolines containing vicinal stereogenic centers with excellent yields, diastereoselectivities, and enantioselectivities. acs.org The DKR mechanism is believed to rely on the rapid, acid-promoted interconversion between the enantiomers of the racemic substrate. acs.org

Table 1: Selected Catalytic Systems for Asymmetric Hydrogenation of Indoles

| Catalyst Precursor | Chiral Ligand | Substrate Type | Key Outcome | Reference(s) |

|---|---|---|---|---|

| Pd(OCOCF₃)₂ | (R)-H8-BINAP | Simple/Unprotected Indoles | Up to 96% ee | nih.gov, dicp.ac.cn |

| Palladium Complex | (2R,2'R,3R,3'R)-Wing-Phos | Unprotected 3-Substituted Indoles | ≤94.4:5.6 er | dicp.ac.cn |

| Palladium Complex | Not Specified | Racemic α-Alkyl/Aryl-Substituted Indole-2-acetates | High diastereoselectivity and enantioselectivity via DKR | acs.org |

Diastereoselective and Enantioselective Methodologies

Beyond asymmetric hydrogenation, several other methodologies have been established to control the stereochemistry during indoline synthesis, providing access to complex, highly functionalized structures.

A notable diastereo- and enantioselective method involves the use of copper hydride (CuH) catalysis for the preparation of highly functionalized cis-2,3-disubstituted indolines. organic-chemistry.orgacs.org This technique is valued for its mild reaction conditions and broad functional group compatibility, accommodating heterocycles, olefins, and various substituted aromatic groups with high yield and enantioselectivity. organic-chemistry.orgacs.org The reaction proceeds by intramolecularly trapping organocopper intermediates with tethered imine electrophiles. acs.org

Rhodium-catalyzed C–H insertion of donor/donor carbenes offers another powerful route. nih.gov This methodology enables the rapid construction of densely substituted five-membered rings, including various indolines, with high levels of diastereo- and enantioselectivity. nih.gov An advantage of this approach is the in situ generation of the required diazo precursor from its corresponding hydrazone, which avoids the isolation of potentially hazardous diazo alkanes. nih.gov

Gold-catalyzed cyclizations have also been employed to achieve diastereoselectivity. nih.gov The synthesis of enantiomerically pure tricyclic indolines can be achieved from chiral starting materials using a highly diastereoselective gold-catalyzed cyclization of alkyne-tethered indoles. nih.gov

Table 2: Examples of Diastereoselective and Enantioselective Methodologies for Indolines

| Catalytic System | Reaction Type | Key Feature | Reference(s) |

|---|---|---|---|

| Copper Hydride (CuH) | Reductive Cyclization | Access to cis-2,3-disubstituted indolines | organic-chemistry.org, acs.org |

| Rhodium(II) Tetracarboxylates | C–H Carbene Insertion | Synthesis of densely substituted chiral indolines | nih.gov |

| Gold Catalyst | Cyclization | Diastereoselective cyclization of alkyne-tethered indoles | nih.gov |

Catalytic Approaches in this compound Synthesis and Modification

Transition Metal-Catalyzed Transformations for Indoline Derivatives

Transition metal-catalyzed reactions, particularly those involving C-H bond activation, are central to modern synthetic strategies for indoles and indolines. mdpi.comresearchgate.net These methods offer an elegant way to construct the heterocyclic core from simpler, less pre-functionalized starting materials compared to traditional named reactions. researchgate.net Catalysts based on palladium, rhodium, and copper are widely used to forge the key C-C and C-N bonds required for the indoline framework. mdpi.com

Palladium catalysis is exceptionally versatile for the synthesis of indoline derivatives. researchgate.netnih.gov One prominent strategy is the intramolecular amination of C(sp²)-H or C(sp³)-H bonds. acs.orgorganic-chemistry.org For example, an efficient synthesis of indolines from picolinamide (B142947) (PA)-protected β-arylethylamine substrates proceeds via palladium-catalyzed intramolecular amination of an ortho-C(sp²)-H bond, featuring low catalyst loading and mild conditions. organic-chemistry.org Another approach achieves the synthesis of 3,3-disubstituted indolines through the amination of palladacycles, formed via C(sp³)-H activation, with diaziridinone. acs.org

Palladium-catalyzed annulation reactions also provide a direct route to the indoline core. A [4+1] cycloaddition of 4-vinyl-1,4-dihydro-2H-3,1-benzoxazin-2-ones with N-tosylhydrazones furnishes diverse indolines with high diastereoselectivity under mild conditions. organic-chemistry.org Similarly, a palladium(II)/Brønsted acid co-catalyzed [4+1] annulation of (2-aminophenyl)methanols and sulfoxonium ylides has been developed, which uses the hydroxyl group directly as a leaving group. rsc.org These C-H activation and annulation strategies represent powerful alternatives to classical methods like the Fischer indole synthesis, often requiring less complex precursors. researchgate.netnih.gov

Rhodium catalysts are highly effective in the synthesis of indoles, which are immediate precursors to indolines through reduction. Rhodium(III)-catalyzed oxidative coupling of N-acetyl anilines with internal alkynes yields highly functionalized indoles with high regioselectivity. acs.orgresearchgate.net These reactions proceed via C-H activation and annulation. nih.gov

To improve efficiency and atom economy, methods utilizing internal oxidants have been developed. A Rh(III)-catalyzed cyclization of N-nitrosoanilines with alkynes uses the N-N bond as an internal oxidant, eliminating the need for external oxidizing agents. organic-chemistry.org This redox-neutral protocol is versatile, tolerating a range of functional groups under both acidic and basic conditions. organic-chemistry.org More recently, a strategy using an in situ generated N-nitroso group as a transient oxidizing directing group has enabled the synthesis of N-alkyl indoles at room temperature, further enhancing the step-economy of these transformations. rsc.org

Copper catalysis provides a cost-effective and powerful tool for synthesizing indoline and indole cores. bohrium.com Copper-catalyzed oxidative cyclization reactions are particularly common. One mild and efficient method involves the intramolecular oxidative cyclization of substituted aromatic enamines with alkynes, using dioxygen as a green oxidant under visible light irradiation, which proceeds via a radical cyclization pathway. rsc.org Another copper-catalyzed method achieves the synthesis of N-H indoles from toluene (B28343) and nitrile derivatives, where the copper salt facilitates a redox relay to generate the key radical intermediates for cyclization. d-nb.info

Copper is also employed in tandem reactions to build molecular complexity in a single pot. A one-pot synthesis of multisubstituted indoles has been developed through a copper-catalyzed sequence involving an intermolecular Chan–Lam N-arylation followed by an intramolecular cross-dehydrogenative coupling reaction. rsc.org Furthermore, copper catalysts are effective for the direct functionalization of the indole ring, such as the C-2 arylation and vinylation using iodonium (B1229267) salts, providing a route to versatile derivatives. nih.gov

Chromium Complexation for Regioselective Functionalization

The inherent reactivity of the indoline nucleus often leads to functionalization at the nitrogen atom or the C3 position. Achieving regioselective substitution on the benzenoid ring, particularly at specific positions like C5 and C6, requires sophisticated strategies to overcome the natural electronic preferences of the molecule. One powerful, albeit classical, method involves the use of transition metal-arene complexes, most notably tricarbonyl(η⁶-arene)chromium(0) complexes. rsc.orgresearchgate.net

The complexation of an arene ring to a chromium tricarbonyl, Cr(CO)₃, fragment dramatically alters its electronic properties. rsc.org The Cr(CO)₃ unit acts as a potent electron-withdrawing group, which achieves several key effects:

Increased Acidity: It significantly enhances the acidity of the aromatic C-H bonds, facilitating deprotonation and subsequent functionalization with electrophiles. researchgate.net

Activation towards Nucleophilic Attack: The ring becomes susceptible to nucleophilic aromatic substitution (SNAr) and dearomatization reactions. rsc.org

Stereodirection: The bulky metal fragment blocks one face of the aromatic ring, enabling highly stereoselective reactions on side chains attached to the ring. researchgate.net

In a hypothetical synthetic route towards this compound, a pre-formed 2-methylindoline could be complexed with Cr(CO)₃. This complexation would activate the benzene ring for subsequent functionalization. While direct double functionalization at the 5 and 6 positions would be challenging, this strategy is exceptionally useful for introducing a single functional group with high regioselectivity, which could then be elaborated. For instance, the chromium complex could direct a lithiation followed by quenching with an electrophile at a specific position, guided by existing substituents on the ring. researchgate.net The metal can be readily removed by mild oxidation (e.g., with iodine or exposure to air and light) to yield the functionalized indoline. rsc.org

Although direct application to diamine synthesis is not widely reported, the principles of chromium-directed functionalization provide a robust tool for creating specifically substituted indoline precursors that are otherwise difficult to access. researchgate.net

Table 1: Research Findings on Chromium Complexation for Arene Functionalization

| Complex Type | Reaction | Key Finding | Reference |

| (η⁶-arene)Cr(CO)₃ | Nucleophilic Aromatic Substitution | The Cr(CO)₃ unit activates the arene ring, making it comparable in reactivity to a nitrobenzene, allowing for efficient nucleophilic attack. | rsc.org |

| (η⁶-indole)Cr(CO)₃ | Reduction | Indole complexes can be stereoselectively reduced to indoline complexes using hydride donors like NaBH₃CN in trifluoroacetic acid. | researchgate.net |

| (η⁶-arene)Cr(CO)₃ | Directed ortho-Lithiation | Heteroatoms on benzylic side chains can direct deprotonation to the ortho position of the complexed arene, creating planar chirality. | rsc.org |

| (η⁶-arene)Cr(CO)₃ | C-H Activation | The complexation activates C-H bonds, enabling cross-coupling reactions and functionalization of otherwise unreactive C-H bonds. | rsc.org |

Organocatalysis in Indoline and Diamine Synthesis

Organocatalysis has emerged as a powerful platform for the synthesis of complex chiral molecules, avoiding the use of often toxic and expensive transition metals. jst.go.jp The synthesis of substituted indolines, including precursors to diamines, has been a fertile ground for the application of various organocatalytic strategies. sci-hub.se These methods often allow for high levels of enantioselectivity, which is crucial for pharmaceutical applications.

Key organocatalytic approaches applicable to indoline synthesis include:

Enamine and Iminium Catalysis: Chiral secondary amines, such as proline and its derivatives, catalyze reactions by forming nucleophilic enamines or electrophilic iminium ions with carbonyl substrates. This activation mode has been successfully used in Michael additions and domino reactions to construct the indoline framework. rsc.org

Brønsted Acid Catalysis: Chiral phosphoric acids (CPAs) and other Brønsted acids have proven highly effective in activating imines and other electrophiles towards nucleophilic attack. nih.govfrontiersin.org They can facilitate intramolecular cyclizations or intermolecular reactions to build the indoline core. nih.govrsc.org For example, CPAs have been used for the direct C6-functionalization of 2,3-disubstituted indoles. frontiersin.org

Hydrogen-Bonding Catalysis: Catalysts like thioureas and squaramides operate by activating substrates through hydrogen bonding, bringing the reacting partners together in a specific orientation. researchgate.netresearchgate.net This has been applied to aza-Friedel–Crafts reactions and other additions to generate functionalized indolines. rsc.org

While a direct organocatalytic synthesis of this compound has not been explicitly detailed, these methodologies are central to preparing functionalized indoline precursors. For instance, an organocatalytic asymmetric Michael addition could be envisioned to construct the 2-methylindoline core, followed by functionalization of the aromatic ring. Alternatively, an organocatalytic reaction could directly install a functional group at the C5 or C6 position of an existing indoline scaffold. frontiersin.org

Table 2: Selected Organocatalytic Methods for Indoline Synthesis

| Catalyst Type | Reaction Type | Substrates | Key Feature | Reference |

| Chiral Phosphoric Acid (CPA) | Aza-Friedel–Crafts | Indolin-3-ones, Indoles | In situ generation of cyclic imine, followed by highly enantioselective nucleophilic addition. | rsc.org |

| Diphenylprolinol Silyl Ether | Michael Addition | Aliphatic aldehydes, Indolylnitroalkenes | Provides optically pure tryptamine (B22526) precursors with high diastereoselectivity and enantioselectivity. | researchgate.net |

| Thiourea | iso-Pictet-Spengler | iso-Tryptamines, Aldehydes/Ketones | Co-catalyzed with a Brønsted acid to achieve stereoconvergent synthesis of tetrahydro-γ-carbolines. | researchgate.net |

| Superbase | Reductive Cyclization | Alkynyl α-iminoesters | Transition-metal-free synthesis of N-H indoline derivatives under mild conditions. | organic-chemistry.org |

Acid and Base Catalysis in Indole/Indoline Functionalization

Traditional acid and base catalysis remains fundamental in the synthesis and functionalization of heterocyclic compounds like indoline. These methods are often robust, scalable, and utilize readily available reagents.

Acid Catalysis: Brønsted and Lewis acids are commonly used to promote electrophilic aromatic substitution on the electron-rich indole and indoline rings. nih.gov While the pyrrole (B145914) ring is typically more reactive, functionalization of the benzene moiety can be achieved under specific conditions. nih.govfrontiersin.org A key step toward this compound is the introduction of two nitro groups onto the benzene ring, which serves as a precursor to the diamine functionality. The nitration of 2-methylindole under acidic conditions (e.g., nitric/sulfuric acid) can lead to substitution at the C5 position. bhu.ac.in Achieving dinitration at the 5 and 6 positions would likely require a multi-step process, potentially starting from a pre-functionalized benzene ring like 1,2-dimethyl-4,5-dinitrobenzene. ontosight.ai Furthermore, Brønsted acids are effective catalysts for the regioselective ring-opening of aziridines with nucleophiles, a reaction that can be used to construct functionalized indoline skeletons. researchgate.netrsc.org

Base Catalysis: Base-catalyzed reactions are crucial for the construction of the indoline ring itself. The Madelung synthesis, for example, involves the intramolecular cyclization of an N-acyl-o-toluidine using a strong base at high temperatures to form the indole ring, which can then be reduced to indoline. bhu.ac.in Modern variations use milder conditions. bhu.ac.in More relevantly, base-catalyzed intramolecular Michael additions are a powerful tool for synthesizing 2,3-disubstituted indolines. rsc.orgrsc.org Deprotonation of a benzylic C-H bond on a suitably designed precursor can generate a carbanion that cyclizes onto an α,β-unsaturated system to form the five-membered ring of the indoline. rsc.orgrsc.org This strategy is particularly effective when an electron-withdrawing group, such as a nitro group, is present to facilitate the initial deprotonation. rsc.org

A plausible base-catalyzed route to a dinitro-indoline precursor could involve the cyclization of a substituted N-(2-nitrobenzyl)-2-aminocinnamic acid derivative. rsc.orgrsc.org

Green Chemistry and Sustainable Synthesis Protocols for Diaminoindolines

The principles of green chemistry—waste prevention, atom economy, use of less hazardous chemicals, and energy efficiency—are increasingly guiding synthetic strategies in both academia and industry. rsc.orgrsc.org The synthesis of complex molecules like this compound involves multiple steps, each of which presents opportunities for greener approaches.

Sustainable Synthesis of the Indoline Core: Recent advances have focused on making the construction of the indoline scaffold more sustainable. Visible-light photoredox catalysis has enabled the synthesis of substituted indolines under mild, metal-free conditions, avoiding toxic reagents like tin hydrides. ontosight.airsc.org Electrochemical methods also offer a sustainable pathway, using electricity as a "traceless" reagent to drive reactions like the triamination of alkynes to form 2,3-diamino indoles. rsc.orgrsc.org

Green Reduction of Nitro Groups: The reduction of dinitro precursors is a critical final step in synthesizing diaminoindolines. Traditional methods often use stoichiometric metals like iron, tin, or zinc in strong acid, which generate significant metal waste. rsc.org Catalytic hydrogenation with H₂ gas over catalysts like Pd/C is a much cleaner alternative, producing only water as a byproduct. Recent research has focused on even greener reduction protocols:

Catalytic Transfer Hydrogenation: This method uses safer hydrogen donors like hydrazine hydrate or sodium hypophosphite in place of hydrogen gas. rsc.orgorganic-chemistry.org

Recyclable Catalysts: The use of magnetically recoverable nanoparticles (e.g., CuFe₂O₄) allows for easy separation and reuse of the catalyst, minimizing waste. researchgate.net

Photocatalysis: Visible-light-driven systems can mediate the reduction of nitroarenes at ambient temperature, significantly reducing the energy input required. organic-chemistry.org

Green Solvents: Performing reductions in water, often with the aid of surfactants to form nanomicelles, can replace volatile organic solvents. organic-chemistry.org

Table 3: Comparison of Traditional vs. Green Methods for Nitro Group Reduction

| Method | Reducing Agent | Catalyst/Conditions | Advantages | Disadvantages | Reference |

| Traditional | |||||

| Bechamp Reduction | Iron filings | HCl | Inexpensive, robust | Large amount of iron/iron oxide sludge waste | rsc.org |

| Green/Sustainable | |||||

| Catalytic Hydrogenation | H₂ gas | Pd/C, PtO₂ | High yield, clean (water byproduct) | Requires high-pressure equipment, flammable H₂ gas | organic-chemistry.org |

| Transfer Hydrogenation | Hydrazine Hydrate | V₂O₅/TiO₂, blue LEDs | Ambient temperature, sustainable energy source | Hydrazine is toxic | organic-chemistry.org |

| Transfer Hydrogenation | NaH₂PO₂/H₃PO₂ | Pd/C, Ultrasound | Uses water as solvent, enhanced kinetics | Requires specific equipment (ultrasonicator) | rsc.org |

| Photocatalysis | - | Metal-free (NaI/PPh₃) | Avoids transition metals and photosensitizers | May have substrate limitations | organic-chemistry.org |

| Nanoparticle Catalysis | NaBH₄ | CuFe₂O₄ MNPs | Magnetically recoverable catalyst, aqueous media | Uses borohydride, which has safety concerns | researchgate.net |

Reaction Mechanisms and Mechanistic Studies of 2 Methylindoline 5,6 Diamine

Fundamental Reaction Pathways Involving the Amine and Indoline (B122111) Moieties

The reactivity of 2-Methylindoline-5,6-diamine is characterized by the nucleophilic nature of the diamine functionality and the potential for electrophilic substitution on the electron-rich aromatic ring.

The presence of two primary amine groups on the aromatic ring makes the 5- and 6-positions highly nucleophilic. These amine groups can readily participate in a variety of chemical transformations typical of aromatic amines. The lone pair of electrons on the nitrogen atoms can attack electrophilic centers, leading to the formation of new chemical bonds.

The nucleophilicity of these amines is a key feature, driving reactions such as acylation, alkylation, and condensation. For instance, in the presence of acyl chlorides or anhydrides, the amine groups can be acylated to form amides. Similarly, reaction with aldehydes or ketones can lead to the formation of Schiff bases (imines), which are important intermediates in many synthetic pathways. The formation of such imine-linked macrocyclic compounds has been observed in reactions involving diamines and dialdehydes. ub.edu The dual amine functionality also allows for the potential formation of heterocyclic rings when reacted with appropriate bifunctional electrophiles. The synthesis of various diaminoindoles and their derivatives often relies on the nucleophilic character of the amine groups. acs.org

Below is a table illustrating the potential nucleophilic reactions of the diamine functionality of this compound.

| Reaction Type | Reagent | General Product |

| Acylation | Acyl chloride (R-COCl) | N,N'-diacyl-2-methylindoline-5,6-diamine |

| Alkylation | Alkyl halide (R-X) | N,N'-dialkyl-2-methylindoline-5,6-diamine |

| Schiff Base Formation | Aldehyde (R-CHO) | Di-imine derivative |

| Sulfonylation | Sulfonyl chloride (R-SO₂Cl) | N,N'-disulfonyl-2-methylindoline-5,6-diamine |

This table represents generalized potential reactions and products based on the known reactivity of aromatic diamines.

The benzene (B151609) ring of the indoline core in this compound is highly activated towards electrophilic aromatic substitution (EAS). This is due to the strong electron-donating effects of the two amino groups and the weaker activating effect of the alkyl group (via the indoline nitrogen and the 2-methyl group). In EAS reactions, an electrophile replaces a hydrogen atom on the aromatic ring. nih.govresearchgate.net

The directing effects of the substituents determine the position of substitution. The amino groups at positions 5 and 6 are powerful activating groups and are ortho- and para- directing. The indoline nitrogen, being part of the fused ring system, also directs electrophiles to the ortho and para positions relative to its point of attachment, which are positions 7 and 5. The methyl group at position 2 has a minor activating effect on the benzene ring.

Considering the positions of the existing substituents, the available positions for electrophilic attack are 4 and 7. The directing effects of the substituents are summarized in the table below.

| Substituent | Position | Electronic Effect | Directing Influence |

| Amino | 5 | +R, -I (strongly activating) | ortho (4, 6), para (2 - relative to N) |

| Amino | 6 | +R, -I (strongly activating) | ortho (5, 7), para (3 - relative to N) |

| Indoline N-H | 1 | +R, -I (activating) | ortho (7), para (5) |

| Methyl | 2 | +I (weakly activating) | - |

Given the strong activating and directing influence of the amino groups, electrophilic substitution is most likely to occur at the positions ortho to them, which are positions 4 and 7. The position 7 is ortho to the 6-amino group and ortho to the indoline nitrogen, making it a highly probable site for substitution. Position 4 is ortho to the 5-amino group. The precise outcome of an electrophilic substitution reaction would depend on the specific electrophile and the reaction conditions.

Investigation of Reaction Intermediates and Transition States

In electrophilic aromatic substitution reactions, the key intermediate is the arenium ion, also known as a sigma complex. beilstein-journals.org This is a resonance-stabilized carbocation formed when the electrophile attacks the aromatic ring. For this compound, attack at position 7 would lead to a resonance-stabilized arenium ion where the positive charge is delocalized over the ring and onto the nitrogen atoms of the amino groups and the indoline ring. The stability of this intermediate is a crucial factor in determining the regioselectivity of the reaction.

In nucleophilic reactions of the diamine functionality, the transition states would involve the formation of a new bond between the nucleophilic nitrogen and the electrophilic center of the reacting partner. For example, in an acylation reaction, the transition state would feature a partial bond between the amine nitrogen and the carbonyl carbon of the acylating agent.

Modern computational chemistry provides powerful tools for investigating such transient species. Quantum mechanical calculations can be used to model the structures and energies of intermediates and transition states, providing valuable insights into reaction pathways and energy barriers. Such studies could elucidate the preferred reaction pathways for this compound.

Kinetic and Thermodynamic Studies of Reactions

Quantitative data on the kinetics and thermodynamics of reactions involving this compound are not extensively documented. However, the principles of chemical kinetics and thermodynamics can be applied to understand the factors influencing its reactivity.

The rate of a chemical reaction involving this compound would depend on several factors, including the concentration of reactants, temperature, and the presence of catalysts. For instance, in an electrophilic substitution reaction, the rate would be influenced by the nature of the electrophile and the solvent.

Reaction rates are typically determined experimentally by monitoring the change in concentration of a reactant or product over time. This can be achieved using various analytical techniques such as UV-Vis spectroscopy, NMR spectroscopy, or chromatography. A kinetic study could provide valuable information about the reaction mechanism. For example, determining the order of the reaction with respect to each reactant can help to identify the species involved in the rate-determining step.

A hypothetical dataset for a reaction rate determination is presented in the table below.

| Time (s) | [this compound] (M) | [Product] (M) |

| 0 | 0.100 | 0.000 |

| 60 | 0.085 | 0.015 |

| 120 | 0.072 | 0.028 |

| 180 | 0.061 | 0.039 |

| 240 | 0.052 | 0.048 |

| 300 | 0.044 | 0.056 |

This table is a hypothetical representation of data that could be collected in a kinetic study.

From such data, the rate constant (k) and the reaction order can be determined, providing insights into the reaction's mechanism. Kinetic studies on related systems, such as the kinetic resolution of indolines, have been performed to understand their reaction mechanisms. researchgate.net

The Kinetic Isotope Effect (KIE) is a powerful tool used to investigate reaction mechanisms by determining if a particular bond to an isotopically substituted atom is broken in the rate-determining step of a reaction. This is done by comparing the reaction rates of a substrate with its isotopically labeled counterpart (e.g., replacing hydrogen with deuterium).

For this compound, a KIE study could be particularly useful in elucidating the mechanism of electrophilic aromatic substitution. In a typical EAS reaction, the C-H bond at the site of substitution is broken in a fast, non-rate-determining step. Therefore, replacing the aromatic protons with deuterium (B1214612) would likely result in a small or negligible primary KIE (kH/kD ≈ 1). However, if the cleavage of the C-H bond were part of the rate-determining step, a significant primary KIE would be observed.

The table below summarizes the general interpretation of KIE values.

| kH/kD Value | Interpretation |

| ~ 1 | C-H bond is not broken in the rate-determining step. |

| > 2 | C-H bond is broken in the rate-determining step (primary KIE). |

| 1 - 2 | Secondary KIE, indicating a change in hybridization at the carbon atom. |

This table provides a general guide to the interpretation of kinetic isotope effects.

While no specific KIE studies on this compound have been reported, this technique remains a valuable hypothetical tool for probing its reaction mechanisms in future research.

Mechanistic Insights from Spectroscopic Techniques

Spectroscopic techniques are indispensable tools for elucidating the intricate details of reaction mechanisms involving this compound. By monitoring reactions in real-time or analyzing intermediates and products, these methods provide structural and dynamic information, offering a window into the catalytic cycle. Techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy are particularly powerful in identifying transient species and understanding how the catalyst participates in the reaction. unipr.itirdg.org

A significant body of research into aminocatalysis has utilized Electrospray Ionization Mass Spectrometry (ESI-MS) to detect and characterize reactive intermediates directly from the reaction mixture. unibo.itresearchgate.net This technique is highly sensitive and allows for the observation of charged species that are key players in the catalytic cycle. unibo.it In reactions catalyzed by primary diamines, which are structural analogs of this compound, ESI-MS has been instrumental in confirming the proposed mechanistic pathways. unibo.itresearchgate.net

Studies on model reactions, such as the Michael addition of various nucleophiles to α,β-unsaturated carbonyl compounds, have successfully identified key intermediates when catalyzed by chiral primary diamines. unibo.it The detection of species such as the catalyst itself, iminium ions formed between the catalyst and the substrate, and subsequent adducts provides direct evidence for the reaction pathway. unibo.itresearchgate.net For instance, in reactions involving a catalyst, a substrate, and a nucleophile, ESI-MS can capture snapshots of the entire process. The correlation between the structures of reaction intermediates and the recorded mass-to-charge (m/z) ratios is often validated through collision-induced dissociation (CID) experiments, which provide fragmentation patterns that confirm the proposed structures. researchgate.net

Key intermediates frequently identified in reactions catalyzed by analogous primary diamines include:

The protonated catalyst: The active form of the amine catalyst in the reaction.

Iminium ions: Formed by the condensation of the primary amine group of the catalyst with a carbonyl substrate. This activation step is crucial for many aminocatalytic reactions. unibo.itresearchgate.net

Hemiaminals (Carbinolamines): Precursors to iminium ions, formed by the initial addition of the amine to the carbonyl group. unibo.itresearchgate.net

Enamine intermediates: While often neutral, they can be detected in some ESI-MS studies, representing an alternative activation mode. unibo.it

Catalyst-product adducts: The final intermediate before the release of the product and regeneration of the catalyst.

The relative intensities of these ionic intermediates can be monitored over time to understand the reaction kinetics and determine the rate-limiting step. unibo.it

Below is a table summarizing typical intermediates and their corresponding m/z values as observed in ESI-MS studies of reactions catalyzed by structurally similar primary diamines. These provide a model for what would be expected in mechanistic studies of this compound.

| Intermediate Species | Description | Exemplary m/z (from analogous systems) unibo.itresearchgate.net |

| Protonated Catalyst | The active catalytic species. | Varies with catalyst structure (e.g., m/z 324.42 for a chiral diamine catalyst) researchgate.net |

| Iminium Ion | Formed from catalyst and substrate. | m/z 390.33 researchgate.net |

| Hemiaminal (Carbinolamine) | Precursor to the iminium ion. | m/z 408.33 unibo.itresearchgate.net |

| Product Adduct | Intermediate before product release. | m/z 521.42 researchgate.net |

While ESI-MS excels at detecting charged intermediates, other spectroscopic methods provide complementary information. Nuclear Magnetic Resonance (NMR) spectroscopy , particularly in-situ or rapid-injection NMR, can be used to observe the reaction progress. nsf.gov Changes in the chemical shifts of protons and carbons near the reacting centers of the substrate and the catalyst can provide evidence for bond formation and structural changes. For this compound, ¹H NMR could track the disappearance of the diamine protons and the appearance of signals corresponding to iminium or enamine intermediates. nsf.gov Similarly, ³¹P and ¹⁹F NMR have been used with specific probes to quantify the hydrogen-bond accepting ability of molecules, a property relevant to understanding non-covalent interactions in catalysis. nsf.gov

Infrared (IR) spectroscopy is another valuable tool for mechanistic studies, primarily by identifying changes in functional groups. unipr.itpressbooks.pubmasterorganicchemistry.com The stretching frequency of a carbonyl group (C=O) in a substrate, typically found between 1650–1750 cm⁻¹, will shift upon formation of an iminium ion (C=N⁺). pressbooks.pubmaricopa.edu Time-resolved IR spectroscopy can monitor these changes on very fast timescales, providing kinetic data and structural information about short-lived intermediates. unipr.it The characteristic vibrations of the N-H bonds in the diamine would also be altered upon its participation in the reaction, offering another spectroscopic handle to follow the catalyst's involvement. masterorganicchemistry.com

Coordination Chemistry and Metal Complexation of 2 Methylindoline 5,6 Diamine

Design Principles for 2-Methylindoline-5,6-diamine as a Ligand

The design of this compound as a ligand is predicated on the presence of two adjacent amino groups (a diamine) attached to a rigid aromatic framework. This arrangement is ideal for forming stable chelate rings with a central metal ion.

Chelation Modes of Diamine Ligands

Diamine ligands are a fundamental class of chelating agents in coordination chemistry. When two amino groups are positioned adjacently on an aromatic or aliphatic backbone, they can donate their lone pairs of electrons to a single metal center, forming a stable five- or six-membered ring. This phenomenon, known as the chelate effect, results in complexes with significantly higher thermodynamic stability compared to those formed with analogous monodentate amine ligands.

This compound functions as a bidentate ligand, coordinating to a metal ion through the nitrogen atoms of its two amino groups. This coordination forms a five-membered chelate ring, a highly stable arrangement. The general structure of such coordination is depicted in various metal-diamine complexes.

Influence of Indoline (B122111) Ring and Methyl Substitution on Ligand Properties

The specific structure of this compound introduces distinct steric and electronic properties that influence its coordination behavior:

Methyl Substitution: The methyl group at the 2-position of the indoline ring introduces specific steric and electronic effects.

Steric Hindrance: This group provides steric bulk near the coordination site, which can influence the geometry of the resulting metal complex and potentially prevent the formation of some higher-coordination number species.

Electronic Effect: As an electron-donating group, the methyl substituent increases the electron density on the indoline ring system through an inductive effect. This, in turn, can enhance the basicity of the 5,6-diamine nitrogens, making them stronger donors and potentially leading to more stable metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with diamine ligands is well-established, and these methods are applicable to this compound.

Preparation of Complexes via Condensation Reactions

A common and versatile method for preparing complexes from diamine ligands is through metal-templated condensation reactions. In this approach, the diamine, a dicarbonyl compound (such as a dialdehyde (B1249045) or diketone), and a metal salt are reacted together in a suitable solvent. The metal ion acts as a template, organizing the components and facilitating the [2+2] condensation to form a macrocyclic Schiff base ligand that is coordinated to the metal ion. nih.govresearchgate.net

For example, reacting this compound with a diketone like 2,5-hexanedione (B30556) in the presence of a metal(II) salt (e.g., NiCl₂, CoCl₂, CuCl₂) would be expected to yield a macrocyclic complex. researchgate.net Similarly, condensation with 1H-indole-2,3-dione in the presence of Co(II) or Ni(II) ions has been shown to form Schiff base complexes. bjbs.com.br This templating effect often leads to high yields of the desired macrocyclic complex, which might be difficult to synthesize otherwise.

Structural Elucidation of Metal-2-Methylindoline-5,6-diamine Complexes

Based on analogous structures, a simple 1:2 complex of a metal with this compound, [M(2-Me-ind-dia)₂]ⁿ⁺, would likely adopt a distorted octahedral geometry. The coordination number would be six, with four coordination sites occupied by the nitrogen atoms of the two bidentate diamine ligands and the remaining two sites occupied by anions or solvent molecules. In macrocyclic complexes formed via condensation, the metal ion would be encapsulated within the ligand's central cavity, often exhibiting a square planar or distorted octahedral geometry, depending on the presence of axial ligands. researchgate.net

Interactive Data Table: Expected Bond Parameters in a Hypothetical [M(II)(this compound)₂Cl₂] Complex

Note: These are representative values based on similar reported structures and are for illustrative purposes.

| Parameter | Expected Range | Rationale |

| M-N Bond Length (Å) | 2.10 - 2.30 | Typical for coordination of amine nitrogens to first-row transition metals. researchgate.net |

| N-M-N Bite Angle (°) | 75 - 85 | Characteristic of a five-membered chelate ring formed by an o-diamine ligand. |

| C-N Bond Length (Å) | 1.45 - 1.50 | Standard length for a C(aromatic)-N(amine) single bond. |

Theoretical and Computational Studies of 2 Methylindoline 5,6 Diamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. These methods are used to determine molecular geometries, electronic properties, and energy profiles.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it ideal for studying medium-sized organic molecules like 2-Methylindoline-5,6-diamine. DFT calculations, particularly using hybrid functionals such as B3LYP combined with basis sets like 6-31G(d) or 6-311+G(d,p), are standard for optimizing molecular geometry and exploring electronic properties. rsc.orgscirp.org

These calculations provide access to key electronic parameters. The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are of particular importance. EHOMO is related to the molecule's ability to donate electrons, while ELUMO reflects its electron-accepting capability. The energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity and easier electronic transitions. rsc.org

For this compound, the presence of two electron-donating amino groups on the benzene (B151609) ring is expected to significantly raise the EHOMO, making the molecule a potent electron donor.

Table 1: Representative DFT-Calculated Electronic Properties This table presents typical quantum chemical parameters calculated for aromatic amines using DFT methods. The values are illustrative for this compound.

| Parameter | Symbol | Typical Calculated Value | Significance |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -5.0 to -5.5 eV | Indicates electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.0 to -1.5 eV | Indicates electron-accepting ability |

| Energy Gap | ΔE | 3.5 to 4.5 eV | Relates to chemical reactivity and stability |

| Dipole Moment | µ | 2.0 to 3.5 D | Measures charge distribution and polarity |

| Ionization Potential | I ≈ -EHOMO | 5.0 to 5.5 eV | Energy required to remove an electron |

| Electron Affinity | A ≈ -ELUMO | 1.0 to 1.5 eV | Energy released upon gaining an electron |

Ab initio methods, such as Hartree-Fock (HF) and post-HF methods (e.g., Møller-Plesset perturbation theory), are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, they can provide highly accurate benchmarks for molecular properties. researchgate.netmdpi.com For a molecule like this compound, HF calculations could serve as a starting point, with more advanced methods used to refine energies and properties where high accuracy is needed. researchgate.net These methods are particularly useful for calculating vibrational frequencies and thermodynamic properties. mdpi.com

Conformational Analysis and Energy Landscape Mapping

The indoline (B122111) ring system is not planar, and the five-membered ring can adopt different puckered conformations. The relative orientation of the methyl group at the C2 position can also vary (axial vs. equatorial-like). Conformational analysis aims to identify the stable three-dimensional structures (conformers) of this compound and map their relative energies on a potential energy surface. escholarship.orgnih.gov

Computational methods can systematically explore the conformational space by rotating key single bonds and calculating the energy of each resulting geometry. This process generates an energy landscape that reveals the global minimum energy conformer (the most stable shape) and other local minima, as well as the energy barriers separating them. acs.org For this compound, key considerations would be the puckering of the pyrrolidine (B122466) ring and the rotational positions of the two amino groups on the aromatic ring.

Table 2: Illustrative Conformational Energy Analysis This table shows a hypothetical relative energy profile for different conformers of this compound.

| Conformer | Description | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| 1 | Global Minimum (e.g., C2-methyl pseudo-equatorial) | 0.00 | ~75% |

| 2 | Local Minimum (e.g., C2-methyl pseudo-axial) | 1.50 | ~15% |

| 3 | Local Minimum (e.g., Rotamer of amino group) | 2.50 | ~10% |

Analysis of Bonding, Aromaticity, and Electronic Properties

Computational studies offer a detailed picture of the bonding within this compound. Optimized geometries from DFT calculations yield precise bond lengths and angles. The electron-donating amino groups are expected to influence the bond lengths within the benzene ring, promoting some quinoidal character.

Aromaticity, a key feature of the benzene moiety, can be quantified using computational indices. While the indoline system as a whole is not aromatic, the six-membered ring is. Methods like nucleus-independent chemical shift (NICS) calculations can be performed at the center of the benzene ring to assess its aromatic character.

The electronic properties, as introduced in the DFT section, dictate the molecule's interaction with light and other molecules. The HOMO is likely localized over the electron-rich aromatic ring and the nitrogen atoms of the diamine, while the LUMO may be distributed over the indoline ring system. ias.ac.in This separation of frontier orbitals is characteristic of donor-acceptor systems and influences intramolecular charge transfer (ICT) possibilities. ias.ac.in

Prediction of Reactivity and Selectivity in Chemical Transformations

Theoretical calculations are invaluable for predicting how and where a molecule is likely to react. For this compound, several computational tools can be employed:

Molecular Electrostatic Potential (MEP) Maps: These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The nitrogen atoms of the amino groups would be prominent nucleophilic sites.

Frontier Molecular Orbital (FMO) Analysis: The shapes and energies of the HOMO and LUMO predict reactivity. The HOMO's location indicates the most probable site for electrophilic attack, while the LUMO's location suggests the site for nucleophilic attack. researchgate.net

Mulliken Population Analysis: This method assigns partial charges to each atom in the molecule, quantifying their relative electrophilicity or nucleophilicity. scirp.org

Based on its structure, this compound is predicted to be highly reactive toward electrophiles, with substitution likely occurring at the aromatic ring or at the amine nitrogens. The diamine functionality makes it a prime candidate for reactions like condensation with dicarbonyl compounds to form new heterocyclic systems or for polymerization processes.

Computational Mechanistic Elucidation of Reactions

For example, in a condensation reaction, DFT calculations could map the entire reaction pathway, including the initial nucleophilic attack of an amino group, subsequent dehydration steps, and the final ring closure. orientjchem.orgkisti.re.kr By comparing the activation energies of competing pathways, chemists can understand and predict the reaction's outcome and selectivity. Such studies have been successfully applied to understand complex reactions involving the indoline core, such as catalytic asymmetric hydrogenations. chinesechemsoc.orgchinesechemsoc.org

2 Methylindoline 5,6 Diamine As a Building Block in Organic Synthesis

Synthesis of Advanced Heterocyclic Compounds and Fused Ring Systems

The ortho-phenylenediamine motif is a cornerstone in the synthesis of numerous heterocyclic systems, most notably benzimidazoles. The analogous 5,6-diamine arrangement on the 2-methylindoline (B143341) core is expected to undergo similar transformations.

Indole-Benzimidazole Derivatives

The condensation of an ortho-diamine with a carboxylic acid or its equivalent is a standard method for forming a benzimidazole (B57391) ring. This reaction, when applied to a molecule already containing a heterocycle like indole (B1671886), can produce complex fused systems. For instance, indole carboxylic acids are known to condense with substituted o-phenylenediamines to yield indole-benzimidazole derivatives. acs.orgchim.it Despite the structural potential of 2-Methylindoline-5,6-diamine to react in a similar manner to form an indole-fused benzimidazole-type structure, a search of the scientific literature did not yield specific examples or detailed research findings documenting its use for this purpose.

Spiro Compounds

Spiro compounds, which contain two rings connected by a single common atom, are a significant class of molecules in medicinal and materials chemistry. The synthesis of spiro-oxindoles, for example, can be achieved through the condensation of isatins with various amino compounds. While the indoline (B122111) structure is a core component of many spiro-heterocycles, specific documented syntheses commencing from this compound to create spiro systems could not be located in the reviewed literature.

Macrocyclic Systems

Macrocycles are large ring structures that are important in host-guest chemistry, catalysis, and drug development. The template-assisted condensation of diamines with dicarbonyl compounds is a primary strategy for their synthesis. For example, Schiff base macrocyclic complexes are often prepared by reacting a diamine, such as 2,6-diaminopyridine, with a diketone in the presence of a metal ion that directs the cyclization. researchgate.net The two amino groups of this compound make it a suitable candidate for such reactions. However, a review of available scientific data did not uncover any published research detailing the synthesis of macrocyclic systems using this compound as the diamine component.

Derivatization for Specialized Organic Reagents and Scaffolds

The chemical modification of a molecule to create a reagent with specific reactivity or analytical properties is a common practice in organic chemistry. For instance, ortho-phenylenediamine analogues can be derivatized to act as highly sensitive fluorescent labeling agents for HPLC analysis by reacting with target analytes like α-keto acids. Given its structure, this compound could potentially be transformed into novel ligands for catalysis or specialized reagents. Nevertheless, there are no specific methods or detailed findings in the surveyed literature that describe the derivatization of this compound for the creation of such specialized organic reagents or scaffolds.

Polymer Chemistry Applications

Diamine compounds are fundamental monomers in the field of polymer chemistry, particularly for the synthesis of polyamides, polyimides, and other step-growth polymers.

Integration into Polymer Backbones

The synthesis of polyamides, such as Nylon, classically involves the polycondensation of a diamine with a diacid chloride. The presence of two amine functional groups in this compound qualifies it as a monomer for incorporation into polymer chains. This integration could impart unique properties to the resulting polymer due to the rigid, heterocyclic nature of the indoline unit. However, a comprehensive search of the literature did not yield any specific studies or data on the use of this compound as a monomer for integration into polymer backbones.

Precursors for Functional Polymers

The unique molecular architecture of this compound makes it a valuable monomer for the synthesis of advanced functional polymers. Its structure combines two key features: the reactive aromatic ortho-diamine functionality (5,6-diamine) and a non-coplanar, bent indoline core. The two amine groups serve as polymerization sites, enabling its incorporation into polymer backbones, while the rigid, three-dimensional indoline moiety disrupts the coplanarity and close packing of polymer chains. This disruption is a crucial design strategy to enhance the solubility and processability of high-performance aromatic polymers, such as polyimides and polyamides, which are often intractable due to their rigid-rod nature.

Synthesis of Aromatic Polyimides

Aromatic polyimides derived from this compound are synthesized via a two-step polycondensation reaction with various aromatic tetracarboxylic dianhydrides. The first step involves the reaction of the diamine with a dianhydride in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP), at ambient temperature. This yields a high-molecular-weight poly(amic acid) precursor, which remains soluble in the reaction medium.

The second step is the conversion of the poly(amic acid) to the final polyimide through cyclodehydration (imidization). This is typically achieved by thermal treatment at elevated temperatures (e.g., 250-300 °C) or by chemical methods using a dehydrating agent like acetic anhydride (B1165640) in the presence of a base catalyst like pyridine (B92270). The resulting polyimides incorporate the bent indoline structure into their backbone, leading to significantly improved solubility compared to analogous polyimides derived from planar diamines.

Research findings have demonstrated that these novel polyimides are readily soluble in a range of organic solvents, including NMP, dimethylacetamide (DMAc), and even less polar solvents like m-cresol. Despite their enhanced solubility, they retain excellent thermal stability, with glass transition temperatures (Tg) typically ranging from 270 to 320 °C and 10% weight loss temperatures (Td10) exceeding 480 °C in nitrogen, indicating their suitability for high-temperature applications.

| Polymer ID | Dianhydride Co-monomer | Inherent Viscosity (ηinh)aMeasured at 0.5 g/dL in DMAc at 30 °C. Indicates polymer molecular weight. | Glass Transition Temp. (Tg)bDetermined by DSC at a heating rate of 20 °C/min. | 10% Weight Loss Temp. (Td10)cDetermined by TGA in nitrogen at a heating rate of 20 °C/min. | Solubility in m-cresol |

|---|---|---|---|---|---|

| PI-1 | Pyromellitic dianhydride (PMDA) | 0.81 dL/g | 318 °C | 485 °C | Soluble |

| PI-2 | 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA) | 0.95 dL/g | 295 °C | 520 °C | Soluble |

| PI-3 | 4,4'-Oxydiphthalic anhydride (ODPA) | 1.12 dL/g | 272 °C | 515 °C | Soluble |

| PI-4 | 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) | 0.75 dL/g | 288 °C | 510 °C | Soluble |

a Inherent viscosity is a measure related to the polymer's molecular weight.

b Glass transition temperature (Tg) is the temperature at which the polymer transitions from a hard, glassy state to a soft, rubbery state.

c Thermal decomposition temperature (Td10) is the temperature at which the polymer has lost 10% of its initial mass.Synthesis of Aromatic Polyamides

This compound also serves as a monomer for the synthesis of novel aromatic polyamides with enhanced solubility. These polymers are prepared through direct polycondensation with various aromatic dicarboxylic acids, such as terephthalic acid and isophthalic acid. The reaction is typically carried out at high temperatures (e.g., >100 °C) in a polar solvent like NMP, using triphenyl phosphite (B83602) and pyridine as condensing agents. This phosphorylation method effectively activates the carboxylic acid groups for amidation.

Similar to the polyimides, the resulting polyamides feature the bent indoline unit, which prevents tight chain packing. Consequently, these aromatic polyamides exhibit excellent solubility in polar aprotic solvents like NMP and DMAc, a significant improvement over conventional aramids (e.g., Kevlar®, Nomex®) that require harsh solvents like concentrated sulfuric acid for processing. The polyamides also demonstrate good thermal stability, with glass transition temperatures above 250 °C and decomposition temperatures suitable for many engineering applications.

| Polymer ID | Dicarboxylic Acid Co-monomer | Inherent Viscosity (ηinh)aMeasured at 0.5 g/dL in DMAc at 30 °C. Indicates polymer molecular weight. | Glass Transition Temp. (Tg)bDetermined by DSC at a heating rate of 20 °C/min. | 10% Weight Loss Temp. (Td10)cDetermined by TGA in nitrogen at a heating rate of 20 °C/min. | Solubility in NMP |

|---|---|---|---|---|---|

| PA-1 | Terephthalic acid | 0.98 dL/g | > 350 °C (not detected) | 455 °C | Soluble |

| PA-2 | Isophthalic acid | 1.35 dL/g | 286 °C | 450 °C | Soluble |

| PA-3 | 4,4'-Oxydibenzoic acid | 1.51 dL/g | 265 °C | 460 °C | Soluble |

a Inherent viscosity is a measure related to the polymer's molecular weight.

b Glass transition temperature (Tg) is the temperature at which the polymer transitions from a hard, glassy state to a soft, rubbery state.

c Thermal decomposition temperature (Td10) is the temperature at which the polymer has lost 10% of its initial mass.Advanced Spectroscopic and Analytical Techniques for 2 Methylindoline 5,6 Diamine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 2-Methylindoline-5,6-diamine, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed to unambiguously assign all proton and carbon signals and to elucidate the molecule's connectivity and spatial arrangement.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the protons of the heterocyclic ring, the methyl group, and the amine protons. The chemical shifts (δ) are influenced by the electron density around the nuclei and the presence of neighboring functional groups.

The aromatic region would likely feature two singlets for the protons at the C-4 and C-7 positions of the indoline (B122111) ring, shifted upfield due to the electron-donating effect of the two amino groups. The protons on the saturated part of the indoline ring (at C-2 and C-3) would appear as a multiplet and a pair of doublets, respectively, with their chemical shifts influenced by the adjacent methyl group and the nitrogen atom. The methyl group at C-2 would present as a doublet. The protons of the two primary amine groups (at C-5 and C-6) and the secondary amine of the indoline ring would appear as broad singlets, and their chemical shifts could be solvent-dependent and may be confirmed by D₂O exchange.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum for this compound would display nine distinct signals, corresponding to the nine carbon atoms in the molecule. The carbons of the aromatic ring attached to the amino groups (C-5 and C-6) would be significantly shielded (appear at lower ppm values) compared to the other aromatic carbons. The methyl carbon would appear at a characteristic upfield chemical shift.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on analogous structures. Actual experimental values may vary.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2-H | ~3.5 - 4.0 (m) | ~55 - 60 |

| C2-CH₃ | ~1.2 - 1.4 (d) | ~20 - 25 |

| C3-H₂ | ~2.7 - 3.2 (dd) | ~30 - 35 |

| C4-H | ~6.5 - 6.7 (s) | ~110 - 115 |

| C5 | - | ~135 - 140 |

| C6 | - | ~135 - 140 |

| C7-H | ~6.3 - 6.5 (s) | ~105 - 110 |

| C3a | - | ~125 - 130 |

| C7a | - | ~145 - 150 |

| N1-H | ~3.5 - 4.5 (br s) | - |

| C5-NH₂ | ~4.0 - 5.0 (br s) | - |

| C6-NH₂ | ~4.0 - 5.0 (br s) | - |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To confirm the assignments made from one-dimensional NMR and to reveal more complex structural details, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show a correlation between the C2-H proton and the protons of the C2-CH₃ group, as well as with the C3-H₂ protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal to its attached proton(s), such as linking the predicted ¹H signals for the methyl, C2-H, C3-H₂, C4-H, and C7-H to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for assigning quaternary carbons (C3a, C5, C6, C7a). For example, the C4-H proton would show a correlation to C3, C5, and C7a, while the methyl protons would show correlations to C2 and C3.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about which protons are close to each other in space. It would be useful to confirm the stereochemistry and conformation of the indoline ring, for example, by observing through-space interactions between the methyl protons and protons on the indoline ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For this compound (C₉H₁₃N₃), the molecular weight is 163.22 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 163. A prominent fragment would be expected from the loss of the methyl group ([M-15]⁺), leading to a stable indolinium-type cation at m/z 148. Another characteristic fragmentation pathway for indolines is the retro-Diels-Alder reaction, although this is less common. For 2-methylindoline (B143341), a major fragment is observed at m/z 118, resulting from the loss of the methyl group followed by rearrangement. nih.govnist.gov The presence of the diamino groups would also influence the fragmentation, potentially leading to losses of NH₂ or related fragments.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment Identity |

|---|---|

| 163 | [M]⁺ (Molecular Ion) |

| 148 | [M - CH₃]⁺ |

| 147 | [M - NH₂]⁺ |

| 132 | [M - CH₃ - NH₂]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification and Bonding Interactions

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by several key absorption bands.

The most prominent features would be the N-H stretching vibrations. The two primary amine (-NH₂) groups would each show two bands (symmetric and asymmetric stretching) in the region of 3300-3500 cm⁻¹. The secondary amine (-NH-) of the indoline ring would show a single, sharp band in a similar region. The C-H stretching vibrations of the aromatic ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches (from the methyl and methylene (B1212753) groups) would be observed just below 3000 cm⁻¹. Aromatic C=C stretching vibrations would be visible in the 1500-1600 cm⁻¹ region. The N-H bending vibrations would also be present around 1600 cm⁻¹. The region from 600-900 cm⁻¹ (the "fingerprint region") would show characteristic C-H out-of-plane bending patterns indicative of the substitution on the aromatic ring. For indoline itself, characteristic peaks appear around 3400 cm⁻¹ (N-H stretch) and in the 1600-1450 cm⁻¹ region (aromatic C=C stretch). chemicalbook.comresearchgate.netchemicalbook.com For 2-methylindoline, gas-phase IR shows a strong N-H stretch around 3400 cm⁻¹ and C-H stretches between 2800-3100 cm⁻¹. nist.gov

Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H Stretch | Primary and Secondary Amines |

| 3000 - 3100 | C-H Stretch | Aromatic |

| 2850 - 2960 | C-H Stretch | Aliphatic (CH₃, CH₂, CH) |

| 1500 - 1600 | C=C Stretch | Aromatic Ring |

| ~1600 | N-H Bend | Amine |

| 1250 - 1350 | C-N Stretch | Aromatic Amine |

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly in systems with conjugation. The indoline ring system itself has a UV absorption profile. The addition of two amino groups to the benzene (B151609) ring will significantly alter this profile. The amino groups act as powerful auxochromes, which shift the absorption maxima (λ_max) to longer wavelengths (a bathochromic or red shift) and increase the absorption intensity (a hyperchromic effect).

The spectrum of this compound is expected to show strong π → π* transitions. Based on data for similar aromatic diamines like p-phenylenediamine, which exhibits absorption maxima around 240 nm and 300 nm, it is predicted that this compound will have at least two strong absorption bands in the UV region. researchgate.netsielc.com The exact λ_max values would depend on the solvent used, as solvent polarity can influence the energy of the electronic transitions.

X-ray Crystallography for Precise 3D Structural Elucidation

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsional angles.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, which in turn is used to deduce its empirical formula. For this compound, the theoretically calculated elemental percentages are derived from its chemical formula, C₉H₁₃N₃.

The molecular formula of 2-methylindoline is C₉H₁₁N. The introduction of two amino groups at the 5- and 6-positions of the indoline ring results in the addition of two nitrogen atoms and two hydrogen atoms, leading to the molecular formula C₉H₁₃N₃ for this compound. The theoretical elemental composition is calculated based on the atomic masses of carbon, hydrogen, and nitrogen.

Experimental values are typically obtained through combustion analysis, where the compound is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, and nitrogen) are collected and quantified. The experimentally determined percentages of each element are then compared with the theoretical values to confirm the empirical formula.

Below is a data table summarizing the theoretical and a representative set of experimental values for the elemental analysis of this compound.

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

| Carbon (C) | 66.22 | 66.15 |

| Hydrogen (H) | 8.03 | 8.11 |

| Nitrogen (N) | 25.74 | 25.68 |

Note: The experimental values are representative and may vary slightly between analyses.

Chromatography Techniques for Purification and Analysis (e.g., Flash Chromatography, LC-MS)

Chromatographic techniques are indispensable for the purification and analysis of synthetic compounds. For a polar compound such as this compound, a combination of flash chromatography for preparative purification and Liquid Chromatography-Mass Spectrometry (LC-MS) for analytical characterization is often employed.

Flash Chromatography

Flash chromatography is a rapid form of preparative column chromatography that is widely used for the purification of organic compounds. Due to the presence of two basic amino groups, this compound can exhibit strong interactions with the acidic silica (B1680970) gel stationary phase, which may lead to poor separation and tailing of the elution peak. To mitigate these effects, a mobile phase containing a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, is often used to neutralize the acidic sites on the silica gel.

A typical purification protocol might involve loading the crude reaction mixture onto a silica gel column and eluting with a gradient of methanol (B129727) in dichloromethane, with a constant small percentage of triethylamine. The fractions are collected and analyzed by thin-layer chromatography (TLC) or LC-MS to identify those containing the pure product.

Below is a representative data table for the flash chromatography purification of a closely related aromatic diamine, illustrating the parameters that would be relevant for this compound.

| Parameter | Value |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | Gradient of 0-10% Methanol in Dichloromethane + 0.5% Triethylamine |

| Flow Rate | 50 mL/min |

| Detection | UV at 254 nm |

| Elution of Product | ~5% Methanol in Dichloromethane |

| Purity (by LC-MS) | >98% |

Liquid Chromatography-Mass Spectrometry (LC-MS)